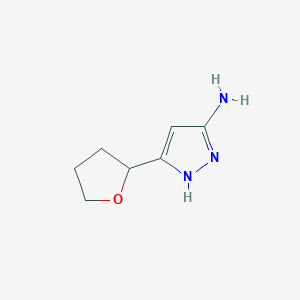
5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydrofuran and pyrazole rings in separate steps, followed by their connection via a suitable functional group . The amine group could be introduced in a subsequent step, possibly through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran and pyrazole rings, as well as the amine group . The spatial arrangement of these groups could have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrahydrofuran, pyrazole, and amine groups . The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms adjacent to the oxygen . The pyrazole ring could participate in various reactions involving the nitrogen atoms or the carbon atoms in the ring . The amine group is a common site of reactivity in many compounds, and could undergo reactions such as acylation, alkylation, or protonation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the tetrahydrofuran, pyrazole, and amine groups . For example, the polarity of the compound could be affected by the oxygen atom in the tetrahydrofuran ring and the nitrogen atoms in the pyrazole ring and the amine group . The presence of these heteroatoms could also influence the compound’s solubility, boiling point, and melting point .Applications De Recherche Scientifique
Synthesis of Tetrahydropyrazolopyrazine Building Blocks
A study by Shu et al. (2012) highlights a concise synthesis method for a tetrahydropyrazolopyrazine building block, which is a derivative closely related to the core structure of "5-(Tetrahydrofuran-2-yl)-2H-pyrazol-3-ylamine". This compound was synthesized from 5-nitro-2H-pyrazole-3-carboxylic acid, showcasing a scalable process with potential applications in the development of pharmaceuticals and materials science (Shu et al., 2012).
Catalytic Synthesis and Biological Activity
Prabakaran et al. (2021) demonstrated the catalytic synthesis of novel chalcone derivatives, including the structural motif of "this compound", and evaluated their antioxidant activities. The study underscores the importance of this compound in the synthesis of potent antioxidant agents, which are critical in mitigating oxidative stress-related diseases (Prabakaran et al., 2021).
Synthesis of Purine Derivatives
Research by Hamamichi and Miyasaka (1990) on the synthesis of 6-C-substituted 9-tetrahydrofuranylpurine derivatives, which share a functional group similarity with "this compound", showcases the versatility of these compounds in medicinal chemistry. The study highlights the potential for developing novel therapeutic agents (Hamamichi & Miyasaka, 1990).
Pyrazole and Isoxazole Derivatives
A study by Chagarovskiy et al. (2016) focused on the synthesis of polysubstituted pyrazoles and isoxazoles, starting from 3-acyl-4,5-dihydrofurans. This research emphasizes the compound's role in generating bioactive compounds with potential applications in drug discovery and agrochemicals (Chagarovskiy et al., 2016).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties . For example, if the compound is volatile, it could pose a risk of inhalation . If it’s reactive, it could pose a risk of causing chemical burns or fires . Proper handling and storage procedures should be followed to minimize these risks .
Propriétés
IUPAC Name |
5-(oxolan-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h4,6H,1-3H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIXUKPEHKUCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028843-21-1 | |
| Record name | 3-(oxolan-2-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


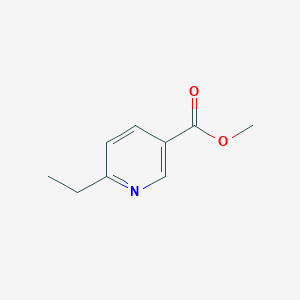
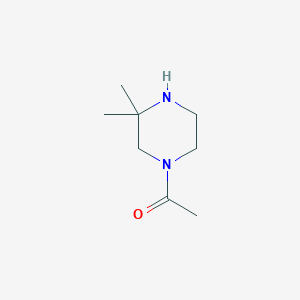
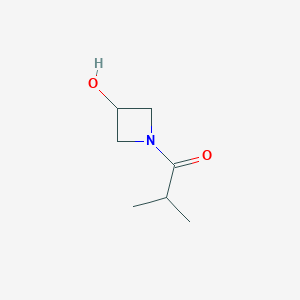
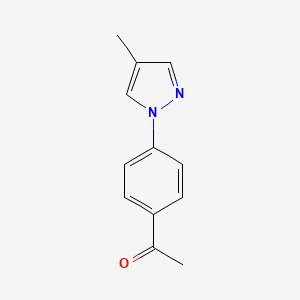

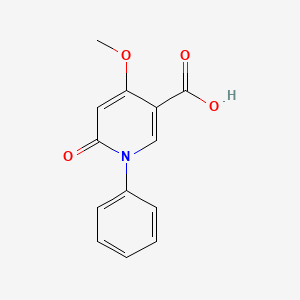

![5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1429295.png)
![Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1429296.png)
![3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1429298.png)

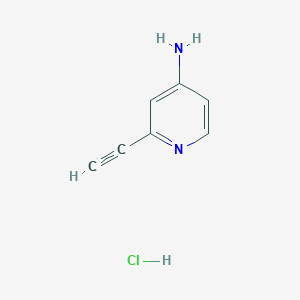

![5,5-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B1429303.png)
